Akr1C3-IN-9
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Overview
Description
AKR1C3-IN-9 is a novel inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). AKR1C3 is an enzyme involved in the metabolism of steroids, including androgens, estrogens, and prostaglandins. It plays a significant role in the progression of various cancers, including prostate, breast, and endometrial cancers. Inhibitors of AKR1C3, such as this compound, are being developed to target this enzyme and potentially treat these cancers by blocking its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKR1C3-IN-9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing AKR1C3 inhibitors involve the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AKR1C3-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
AKR1C3-IN-9 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of AKR1C3 and its effects on steroid metabolism.
Biology: Investigated for its role in modulating cellular processes influenced by AKR1C3 activity.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress AKR1C3, such as prostate and breast cancers.
Industry: Potential applications in the development of new drugs targeting steroid-related pathways
Mechanism of Action
AKR1C3-IN-9 exerts its effects by binding to the active site of the AKR1C3 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of weak androgens and estrogens into their more potent forms, disrupting the signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the androgen receptor and estrogen receptor pathways, which are critical for the growth and progression of hormone-dependent cancers .
Comparison with Similar Compounds
AKR1C3-IN-9 is compared with other AKR1C3 inhibitors, such as:
Stylopine: A natural product with strong inhibitory effects on AKR1C3.
Indocin: A non-steroidal anti-inflammatory drug that also inhibits AKR1C3.
Medroxyprogesterone acetate: A synthetic progestin with AKR1C3 inhibitory activity.
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting AKR1C3 compared to other inhibitors. Its structure has been optimized to enhance binding affinity and selectivity, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C20H20N2O4 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H20N2O4/c1-13-16(14(2)26-22-13)12-25-18-10-6-4-8-15(18)20(23)21-17-9-5-7-11-19(17)24-3/h4-11H,12H2,1-3H3,(H,21,23) |
InChI Key |
JUPXIAWRJFYWOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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